Alk-IN-5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

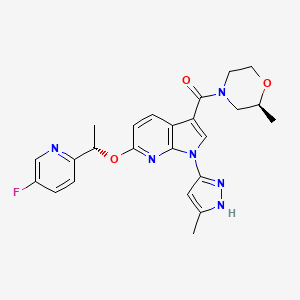

Structure

3D Structure

Properties

Molecular Formula |

C24H25FN6O3 |

|---|---|

Molecular Weight |

464.5 g/mol |

IUPAC Name |

[6-[(1S)-1-(5-fluoro-2-pyridinyl)ethoxy]-1-(5-methyl-1H-pyrazol-3-yl)pyrrolo[2,3-b]pyridin-3-yl]-[(2S)-2-methylmorpholin-4-yl]methanone |

InChI |

InChI=1S/C24H25FN6O3/c1-14-10-21(29-28-14)31-13-19(24(32)30-8-9-33-15(2)12-30)18-5-7-22(27-23(18)31)34-16(3)20-6-4-17(25)11-26-20/h4-7,10-11,13,15-16H,8-9,12H2,1-3H3,(H,28,29)/t15-,16-/m0/s1 |

InChI Key |

UTDAGOYVDYQGFI-HOTGVXAUSA-N |

Isomeric SMILES |

C[C@H]1CN(CCO1)C(=O)C2=CN(C3=C2C=CC(=N3)O[C@@H](C)C4=NC=C(C=C4)F)C5=NNC(=C5)C |

Canonical SMILES |

CC1CN(CCO1)C(=O)C2=CN(C3=C2C=CC(=N3)OC(C)C4=NC=C(C=C4)F)C5=NNC(=C5)C |

Origin of Product |

United States |

Foundational & Exploratory

In Vitro Kinase Selectivity Profile of Alk-IN-5: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methodologies used to determine the in vitro kinase selectivity profile of novel inhibitors, with a specific focus on the conceptual framework for a compound like Alk-IN-5. Due to the absence of publicly available in vitro kinase selectivity data for this compound in the conducted searches, this document will focus on the experimental protocols and signaling pathway context crucial for such an assessment.

Data Presentation: In Vitro Kinase Selectivity Profile

A comprehensive in vitro kinase selectivity profile is critical for the development of targeted kinase inhibitors. This is typically presented as a table summarizing the inhibitory activity of the compound against a broad panel of kinases. The data, usually in the form of half-maximal inhibitory concentrations (IC50), allows for the assessment of both the potency and the selectivity of the inhibitor.

As of the latest search, specific quantitative data for the in vitro kinase selectivity profile of this compound is not publicly available. A representative table structure for presenting such data is provided below for illustrative purposes.

| Kinase Target | IC50 (nM) |

| ALK | [Data Not Available] |

| Kinase 2 | [Data Not Available] |

| Kinase 3 | [Data Not Available] |

| ... | [Data Not Available] |

Experimental Protocols: Determining In Vitro Kinase Selectivity

The following section details a representative experimental protocol for determining the in vitro kinase selectivity of a small molecule inhibitor like this compound. The ADP-Glo™ Kinase Assay is a common method used for this purpose due to its high sensitivity and broad applicability across different kinase families.

Protocol: ADP-Glo™ Kinase Assay for Kinase Selectivity Profiling

This protocol is a luminescent ADP detection assay that measures kinase activity by quantifying the amount of ADP produced during a kinase reaction.

1. Reagent Preparation:

-

Kinase Buffer: Prepare a 1X kinase reaction buffer. A typical buffer consists of 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35.

-

ATP Stock Solution: Prepare a stock solution of ATP at a concentration relevant to the Km of the kinase being tested (e.g., 1 mM).

-

Kinase and Substrate Preparation: Reconstitute or dilute the specific kinase and its corresponding substrate to the desired concentrations in the kinase buffer.

-

This compound Serial Dilution: Prepare a serial dilution of this compound in DMSO. Further dilute these into the kinase buffer to achieve the final desired concentrations for the assay.

-

ADP-Glo™ Reagent and Kinase Detection Reagent: Prepare these reagents according to the manufacturer's instructions (Promega).

2. Kinase Reaction:

-

In a 384-well plate, add 2.5 µL of the diluted this compound or DMSO (for control wells).

-

Add 2.5 µL of the kinase/substrate mixture to each well.

-

Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

3. ADP Detection:

-

Terminate the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent to each well.

-

Incubate the plate at room temperature for 40 minutes.

-

Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate the plate at room temperature for another 30-60 minutes.

4. Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate reader.

-

The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

-

Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualizations

Signaling Pathway

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through mutations or chromosomal rearrangements, drives several downstream signaling pathways implicated in cell proliferation, survival, and differentiation. This compound is designed to inhibit the kinase activity of ALK, thereby blocking these oncogenic signals.

In-depth Structural Analysis of Alk-IN-5: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the structural analysis of Alk-IN-5, a potent and selective inhibitor of Anaplastic Lymphoma Kinase (ALK). Anaplastic Lymphoma Kinase is a receptor tyrosine kinase that plays a crucial role in the development and progression of several cancers, most notably non-small cell lung cancer (NSCLC) and anaplastic large-cell lymphoma (ALCL).[1][2] Understanding the precise molecular interactions between this compound and its target is paramount for the rational design of next-generation inhibitors with improved efficacy and resistance profiles. This document summarizes the key quantitative data, details the experimental methodologies for structural determination, and provides visual representations of the relevant biological pathways and experimental workflows.

Introduction to Anaplastic Lymphoma Kinase (ALK)

ALK is a member of the insulin receptor superfamily of receptor tyrosine kinases.[1][3] Structurally, the full-length ALK protein consists of an extracellular domain, a single-pass transmembrane helix, and an intracellular tyrosine kinase domain.[3][4] Under normal physiological conditions, ALK is involved in the development of the nervous system.[5] However, chromosomal rearrangements can lead to the formation of fusion proteins, such as NPM-ALK and EML4-ALK, which result in constitutive activation of the ALK kinase domain.[2][6] This aberrant signaling drives oncogenesis by promoting uncontrolled cell proliferation and survival through downstream pathways including the PI3K/AKT, RAS/RAF/MEK, and JAK/STAT pathways.[6]

This compound: A Potent ALK Inhibitor

This compound is a small molecule inhibitor designed to target the ATP-binding pocket of the ALK tyrosine kinase domain. Its high potency and selectivity make it a significant compound in the study of ALK-driven malignancies.

Quantitative Binding and Activity Data

The following table summarizes the key quantitative parameters that characterize the interaction of this compound with its target, ALK.

| Parameter | Value | Description |

| IC50 | 2.9 nM | The half maximal inhibitory concentration, indicating the concentration of this compound required to inhibit 50% of ALK kinase activity in vitro.[7] |

| Binding Affinity (Kd) | Data Not Available | The equilibrium dissociation constant, a measure of the binding affinity between this compound and the ALK protein. A lower Kd indicates a stronger binding affinity. |

| Brain Penetrance | High | This compound is characterized as a brain-penetrant inhibitor, suggesting its potential utility in treating brain metastases, a common occurrence in ALK-positive cancers.[7] |

Structural Analysis of the this compound-ALK Complex

The three-dimensional structure of this compound in complex with the ALK kinase domain provides critical insights into its mechanism of inhibition. This information is typically obtained through X-ray crystallography. While a specific PDB entry for an "this compound"-ALK complex is not publicly available, the following sections describe the general methodology used for similar ALK inhibitor complexes, such as that of Entrectinib (PDB: 5FTO).[8]

Experimental Protocol: X-ray Crystallography

The determination of the crystal structure of an ALK kinase domain in complex with an inhibitor involves several key steps:

-

Protein Expression and Purification: The human ALK kinase domain (residues ~1090-1364) is typically expressed in an insect cell system (e.g., Sf9 cells) using a baculovirus vector. The expressed protein is then purified to homogeneity using a series of chromatography steps, such as affinity chromatography (e.g., Ni-NTA) followed by size-exclusion chromatography.

-

Complex Formation: The purified ALK kinase domain is incubated with a molar excess of the inhibitor (e.g., this compound) to ensure complete binding.

-

Crystallization: The protein-inhibitor complex is subjected to crystallization screening using various techniques like vapor diffusion (hanging drop or sitting drop). This involves mixing the complex with a precipitant solution and allowing it to equilibrate, with the goal of forming well-ordered crystals.

-

Data Collection: The crystals are cryo-cooled and exposed to a high-intensity X-ray beam at a synchrotron source. The diffraction pattern of the X-rays as they pass through the crystal is recorded on a detector.

-

Structure Determination and Refinement: The diffraction data is processed to determine the electron density map of the molecule. A molecular model is then built into this map and refined to best fit the experimental data. For novel complexes, molecular replacement using a previously solved ALK kinase domain structure is often employed. The final refined structure provides atomic-level detail of the protein and the bound inhibitor. For a similar structure, the resolution was reported to be 2.22 Å.[8]

Signaling Pathways and Experimental Workflow

ALK Signaling Pathway

The following diagram illustrates the canonical ALK signaling pathway that is constitutively activated in cancer due to ALK fusion proteins and is the target of inhibitors like this compound.

Caption: Downstream signaling pathways activated by ALK fusion proteins.

Experimental Workflow for Structural Analysis

The logical flow of experiments to determine and analyze the structure of this compound bound to its target is depicted below.

Caption: Workflow for determining the crystal structure of the ALK-Alk-IN-5 complex.

Conclusion

The structural and quantitative data available for this compound underscore its potential as a highly effective inhibitor of the ALK tyrosine kinase. A detailed understanding of its binding mode within the ALK active site, derived from structural biology techniques like X-ray crystallography, is indispensable for the ongoing development of novel therapeutics. This knowledge not only explains the compound's high potency but also provides a framework for designing inhibitors that can overcome the challenge of acquired resistance mutations, a significant clinical issue in the treatment of ALK-positive cancers.[4] Further structural studies on complexes involving mutant forms of ALK will be crucial in this endeavor.

References

- 1. ALK: a tyrosine kinase target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting ALK: Precision Medicine Takes On Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. ALK inhibitors in cancer: mechanisms of resistance and therapeutic management strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anaplastic Lymphoma Kinase (ALK) Receptor Tyrosine Kinase: A Catalytic Receptor with Many Faces - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ALK Inhibitors: Mechanism, Resistance, and Research Advances - Amerigo Scientific [amerigoscientific.com]

- 7. This compound | ALK | TargetMol [targetmol.com]

- 8. rcsb.org [rcsb.org]

The Modulatory Effects of Alk-IN-5 on Anaplastic Lymphoma Kinase (ALK) Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alk-IN-5 is a potent, selective, and brain-penetrant inhibitor of Anaplastic Lymphoma Kinase (ALK).[1][2][3] This technical guide provides an in-depth overview of the cellular pathways modulated by this compound treatment, supported by quantitative data, detailed experimental protocols, and visual diagrams of the core signaling cascades and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of oncology, signal transduction, and drug development.

Core Target: Anaplastic Lymphoma Kinase (ALK)

Anaplastic lymphoma kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development of the nervous system.[4] In several types of cancer, chromosomal rearrangements can lead to the creation of fusion proteins involving ALK, resulting in its constitutive activation and the subsequent engagement of downstream signaling pathways that drive cell proliferation, survival, and differentiation.[5][6] These oncogenic ALK fusions are well-established therapeutic targets, and ALK inhibitors have shown significant clinical efficacy in cancers such as non-small cell lung cancer (NSCLC).

Quantitative Data for this compound

The inhibitory activity of this compound has been characterized through various biochemical and cellular assays. The following table summarizes the key quantitative metrics for this compound.

| Parameter | Value | Target | Assay Type | Reference |

| IC50 | 2.9 nM | ALK | Biochemical | [1][2][3] |

| Cellular IC50 | 27 nM | ALK | Cellular | [1][3] |

Cellular Pathways Modulated by this compound Treatment

ALK activation, typically through fusion events, leads to the stimulation of several downstream signaling cascades. This compound, by inhibiting the kinase activity of ALK, effectively attenuates these pathways. The primary pathways affected are:

-

RAS-RAF-MEK-ERK (MAPK) Pathway: This cascade is a central regulator of cell proliferation, differentiation, and survival. Constitutive ALK activation leads to persistent signaling through this pathway, promoting uncontrolled cell growth.

-

PI3K-AKT-mTOR Pathway: This pathway is critical for cell growth, survival, and metabolism. Its aberrant activation by oncogenic ALK contributes to tumor progression and resistance to apoptosis.

-

JAK-STAT Pathway: The JAK-STAT pathway is involved in cell growth, survival, and immune responses. Its activation by ALK can contribute to the malignant phenotype.

-

PLCγ Pathway: Phospholipase C gamma (PLCγ) signaling can also be initiated by ALK, influencing cellular processes such as proliferation and migration.[6]

The inhibitory action of this compound on the ALK kinase domain prevents the phosphorylation and activation of these downstream effectors, thereby mitigating the oncogenic signals.

Signaling Pathway Diagram

// Nodes Alk_IN_5 [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; ALK [label="ALK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RAS [label="RAS", fillcolor="#F1F3F4", fontcolor="#202124"]; RAF [label="RAF", fillcolor="#F1F3F4", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; AKT [label="AKT", fillcolor="#F1F3F4", fontcolor="#202124"]; mTOR [label="mTOR", fillcolor="#F1F3F4", fontcolor="#202124"]; JAK [label="JAK", fillcolor="#F1F3F4", fontcolor="#202124"]; STAT [label="STAT", fillcolor="#F1F3F4", fontcolor="#202124"]; PLCG [label="PLCγ", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Alk_IN_5 -> ALK [arrowhead=tee, color="#EA4335"]; ALK -> RAS [color="#5F6368"]; RAS -> RAF [color="#5F6368"]; RAF -> MEK [color="#5F6368"]; MEK -> ERK [color="#5F6368"]; ALK -> PI3K [color="#5F6368"]; PI3K -> AKT [color="#5F6368"]; AKT -> mTOR [color="#5F6368"]; ALK -> JAK [color="#5F6368"]; JAK -> STAT [color="#5F6368"]; ALK -> PLCG [color="#5F6368"]; ERK -> Proliferation [color="#5F6368"]; mTOR -> Proliferation [color="#5F6368"]; STAT -> Proliferation [color="#5F6368"]; PLCG -> Proliferation [color="#5F6368"]; } .end

Caption: ALK signaling pathways inhibited by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments typically used to characterize the effects of ALK inhibitors like this compound.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the ALK enzyme.

Protocol:

-

Recombinant human ALK enzyme is incubated with a fluorescently labeled peptide substrate and ATP in a kinase reaction buffer.

-

This compound is added to the reaction at various concentrations.

-

The reaction is allowed to proceed at 37°C for a specified time (e.g., 60 minutes).

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method, such as fluorescence polarization or time-resolved fluorescence resonance energy transfer (TR-FRET).

-

The percentage of kinase inhibition is calculated for each concentration of this compound relative to a no-inhibitor control.

-

The IC50 value is determined by fitting the dose-response data to a sigmoidal curve.

Cellular Proliferation Assay

Objective: To determine the effect of this compound on the proliferation of ALK-dependent cancer cell lines.

Protocol:

-

ALK-positive cancer cells (e.g., H3122 NSCLC cells) are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are treated with a serial dilution of this compound or a vehicle control (e.g., DMSO).

-

The cells are incubated for a period of 72 hours.

-

Cell viability is assessed using a colorimetric or fluorometric assay, such as MTT, resazurin, or a cell-titer glo assay, which measures ATP content as an indicator of metabolically active cells.

-

The results are normalized to the vehicle-treated control cells, and the cellular IC50 is calculated from the dose-response curve.

Western Blot Analysis of Downstream Signaling

Objective: To assess the effect of this compound on the phosphorylation status of key downstream signaling proteins in ALK-driven pathways.

Protocol:

-

ALK-positive cells are treated with various concentrations of this compound for a defined period (e.g., 2-4 hours).

-

Cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).

-

Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for phosphorylated forms of ALK, ERK, AKT, and STAT3, as well as antibodies for the total protein levels of these signaling molecules as loading controls.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

The intensity of the bands corresponding to the phosphorylated proteins is quantified and normalized to the total protein levels.

Experimental Workflow Diagram

// Nodes Start [label="Start: ALK-positive\nCancer Cell Line", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Treatment [label="Treat cells with\nthis compound (various conc.)", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubation [label="Incubate (e.g., 72h for proliferation,\n2-4h for signaling)", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation_Assay [label="Cell Proliferation Assay\n(e.g., MTT, CellTiter-Glo)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Western_Blot [label="Western Blot Analysis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Data_Analysis_Prolif [label="Calculate Cellular IC50", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Data_Analysis_WB [label="Quantify Phospho-protein Levels", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Start -> Treatment; Treatment -> Incubation; Incubation -> Proliferation_Assay; Incubation -> Western_Blot; Proliferation_Assay -> Data_Analysis_Prolif; Western_Blot -> Data_Analysis_WB; } .end

Caption: General experimental workflow for cellular characterization.

Conclusion

This compound is a highly potent and selective inhibitor of ALK, demonstrating significant activity in both biochemical and cellular contexts. Its mechanism of action involves the direct inhibition of ALK kinase activity, leading to the suppression of key downstream oncogenic signaling pathways, including the RAS-RAF-MEK-ERK, PI3K-AKT-mTOR, and JAK-STAT cascades. The experimental protocols outlined in this guide provide a robust framework for the further investigation and characterization of this compound and other ALK inhibitors. This comprehensive understanding of its modulatory effects on cellular pathways is critical for its continued development as a potential therapeutic agent for ALK-driven malignancies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | ALK | TargetMol [targetmol.com]

- 3. glpbio.com [glpbio.com]

- 4. glpbio.com [glpbio.com]

- 5. ALK inhibitors in cancer: mechanisms of resistance and therapeutic management strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

understanding the role of ALK in disease pathogenesis

An in-depth technical guide on the role of Anaplastic Lymphoma Kinase (ALK) in disease pathogenesis, prepared for researchers, scientists, and drug development professionals.

Introduction to Anaplastic Lymphoma Kinase (ALK)

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase belonging to the insulin receptor superfamily.[1][2] Under normal physiological conditions, ALK expression is primarily restricted to the developing nervous system, where it plays a role in cell proliferation and differentiation.[2][3][4] In most adult tissues, the ALK gene is silenced.[5] However, aberrant ALK activity, driven by genetic alterations, is a key oncogenic driver in a range of malignancies, including Non-Small Cell Lung Cancer (NSCLC), Anaplastic Large-Cell Lymphoma (ALCL), and neuroblastoma.[1][2][6] These alterations lead to the constitutive activation of the ALK kinase domain, triggering downstream signaling pathways that promote uncontrolled cell growth, survival, and proliferation.[1][3]

Mechanisms of Oncogenic ALK Activation

The oncogenic activation of ALK occurs through three primary genetic mechanisms: chromosomal rearrangements leading to fusion genes, activating point mutations, and gene amplification.[1][6][7]

-

Chromosomal Rearrangements (Gene Fusions): This is the most common mechanism of ALK activation in cancers like NSCLC and ALCL.[3] Chromosomal translocations or inversions juxtapose the 3' region of the ALK gene, which encodes the intracellular kinase domain, with the 5' end of a partner gene.[5][6] The partner gene provides a promoter that drives expression and a dimerization or oligomerization domain that causes ligand-independent, constitutive activation of the ALK kinase.[3][8] The most well-known fusions are Nucleophosmin (NPM1)-ALK in ALCL and Echinoderm Microtubule-associated protein-like 4 (EML4)-ALK in NSCLC.[6][9]

-

Activating Point Mutations: Somatic and germline point mutations within the ALK kinase domain can lead to its constitutive activation. These are the predominant mechanism of ALK activation in both familial and sporadic cases of neuroblastoma.[1][2][6] Key hotspot mutations have been identified at positions F1174, R1275, and F1245.[10]

-

Gene Amplification: An increase in the copy number of the ALK gene can lead to overexpression of the ALK protein and subsequent oncogenic signaling.[1] This mechanism has been observed in neuroblastoma, often associated with a more aggressive disease phenotype, as well as in a subset of rhabdomyosarcomas.[2][7]

Core ALK Signaling Pathways

Constitutively active ALK fusion proteins and mutants exert their oncogenic effects by activating a complex network of downstream signaling cascades. The three canonical pathways are the RAS-RAF-MEK-ERK (MAPK) pathway, the PI3K-AKT-mTOR pathway, and the JAK-STAT pathway.[1][9][11] These pathways collectively drive cell proliferation, survival, and inhibit apoptosis.

Caption: Core downstream signaling pathways activated by oncogenic ALK.

RAS-RAF-MEK-ERK (MAPK) Pathway

Activation of the RAS-MAPK pathway is critical for ALK-driven oncogenesis, particularly in NSCLC.[12][13][14] ALK signaling through this cascade promotes cell proliferation and survival.[15][16] Studies have shown that this pathway is essential for ALK+ tumor cell survival, and its reactivation is a key mechanism of resistance to ALK inhibitors.[12][13][14]

PI3K-AKT-mTOR Pathway

The PI3K-AKT pathway is a crucial mediator of the anti-apoptotic signals driven by ALK activation.[11][17] Activated ALK phosphorylates and activates PI3K, which in turn activates AKT.[18] AKT then phosphorylates a variety of downstream targets that block apoptosis and promote cell survival and growth, including the mTOR complex.[11][18] Persistent activation of this pathway can mediate initial resistance to ALK-targeted therapies.[19][20]

JAK-STAT Pathway

The JAK-STAT pathway, particularly STAT3, is a key effector of ALK signaling, especially in ALCL.[11][21] ALK can activate STAT3 either directly or indirectly through Janus Kinase (JAK).[11][22] Phosphorylated STAT3 dimerizes, translocates to the nucleus, and promotes the transcription of genes involved in cell survival and anti-apoptosis, such as Bcl-2, Bcl-xL, and Survivin.[11][22][23][24]

Therapeutic Targeting and Resistance Mechanisms

The dependence of certain cancers on ALK signaling makes it an attractive therapeutic target.[25] The development of ALK tyrosine kinase inhibitors (TKIs) has significantly improved outcomes for patients with ALK-positive malignancies.[26][27] However, therapeutic resistance is a major clinical challenge.[28]

Resistance mechanisms are broadly classified as ALK-dependent (on-target) or ALK-independent (off-target).

-

ALK-Dependent Resistance: This involves genetic changes to the ALK gene itself. The most common mechanism is the acquisition of secondary mutations in the ALK kinase domain that interfere with TKI binding.[26][29] Another mechanism is the amplification of the ALK fusion gene, leading to overexpression of the target protein.[30]

-

ALK-Independent Resistance: This occurs when cancer cells activate alternative "bypass" signaling pathways to maintain cell growth and survival, thereby circumventing the need for ALK signaling.[28] Commonly activated bypass pathways include EGFR, MET, KRAS, and IGF-1R.[28][30]

Caption: Overview of resistance mechanisms to ALK tyrosine kinase inhibitors.

Quantitative Data Summary

Table 1: Prevalence of ALK Alterations in Various Cancers

| Cancer Type | Prevalence of ALK Alteration | Primary Mechanism | References |

| Non-Small Cell Lung Cancer (NSCLC) | ~4-5% | Gene Fusion (e.g., EML4-ALK) | [4][31] |

| Anaplastic Large-Cell Lymphoma (ALCL) | ~70-80% of ALK+ cases | Gene Fusion (e.g., NPM1-ALK) | [11] |

| Neuroblastoma | ~8-10% of high-risk cases | Point Mutations, Amplification | [7] |

| Inflammatory Myofibroblastic Tumor (IMT) | ~50% | Gene Fusion | [1] |

Table 2: Common Acquired Resistance Mutations to ALK TKIs

| ALK TKI Generation | Inhibitor(s) | Common Resistance Mutations | References |

| First-Generation | Crizotinib | L1196M, G1269A, C1156Y, G1202R | [26][29] |

| Second-Generation | Alectinib, Ceritinib, Brigatinib | G1202R (primary), L1196M, I1171T/N/S | [26][29][30] |

| Third-Generation | Lorlatinib | Compound mutations (e.g., G1202R+L1196M) | [26][29] |

Experimental Protocols for ALK Analysis

Accurate detection of ALK gene rearrangements is crucial for identifying patients who may benefit from ALK-targeted therapies.[31] The primary methods are fluorescence in situ hybridization (FISH), immunohistochemistry (IHC), reverse transcriptase-polymerase chain reaction (RT-PCR), and next-generation sequencing (NGS).[32][33]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. The role of anaplastic lymphoma kinase in pediatric cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ALK: a tyrosine kinase target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lung.org [lung.org]

- 5. Diagnostic Assays for Identification of Anaplastic Lymphoma Kinase–Positive Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The emerging pathogenic and therapeutic importance of the anaplastic lymphoma kinase gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anaplastic lymphoma kinase: role in cancer pathogenesis and small-molecule inhibitor development for therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. aacrjournals.org [aacrjournals.org]

- 10. researchgate.net [researchgate.net]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. RAS-MAPK signaling influences the efficacy of ALK-targeting agents in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. RAS signaling in ALK fusion lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. RAS-MAPK in ALK targeted therapy resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. ALK+ Anaplastic Large Cell Lymphoma Exhibits Phosphatidylinositol-3 Kinase/Akt Activity with Retained but Inactivated PTEN – A Report from the Children’s Oncology Group - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Blocking the PI3K pathway enhances the efficacy of ALK-targeted therapy in EML4-ALK-positive nonsmall-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. aacrjournals.org [aacrjournals.org]

- 22. Anaplastic lymphoma kinase (ALK) activates Stat3 and protects hematopoietic cells from cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. aacrjournals.org [aacrjournals.org]

- 24. Role of ERK-BIM and STAT3-survivin signaling pathways in ALK inhibitor-induced apoptosis in EML4-ALK-positive lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. ashpublications.org [ashpublications.org]

- 26. The Resistance Mechanisms and Treatment Strategies for ALK-Rearranged Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 27. mdpi.com [mdpi.com]

- 28. karger.com [karger.com]

- 29. dovepress.com [dovepress.com]

- 30. oaepublish.com [oaepublish.com]

- 31. Assessment of ALK gene fusions in lung cancer using the differential expression and exon integrity methods - PMC [pmc.ncbi.nlm.nih.gov]

- 32. ALK‐rearrangement in non‐small‐cell lung cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]

- 33. ALK-rearrangements and testing methods in non-small cell lung cancer: a review - PMC [pmc.ncbi.nlm.nih.gov]

Exploring Novel Therapeutic Targets of ALK Inhibitors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anaplastic Lymphoma Kinase (ALK) has emerged as a critical oncogenic driver in several cancers, most notably in a subset of non-small cell lung cancer (NSCLC). The development of ALK tyrosine kinase inhibitors (TKIs) has revolutionized the treatment landscape for patients with ALK-rearranged malignancies. However, the clinical utility of these inhibitors is often hampered by the development of resistance, which can be mediated by on-target mutations within the ALK kinase domain or by the activation of alternative, off-target signaling pathways. This guide delves into the expanding landscape of therapeutic targets for ALK inhibitors, moving beyond the primary ALK target to explore novel avenues for therapeutic intervention. We will examine the off-target effects of current ALK inhibitors, the bypass signaling pathways that drive resistance, and the experimental methodologies employed to identify and validate these new targets.

I. Off-Target Kinase Inhibition Profiles of ALK Inhibitors

Next-generation ALK inhibitors have been designed for increased potency and selectivity against ALK. However, many of these inhibitors exhibit activity against other kinases, which can contribute to both their therapeutic efficacy and toxicity profiles. Understanding these off-target effects is crucial for rational drug design and for identifying new therapeutic opportunities.

Quantitative Data on Off-Target Inhibition

The following tables summarize the inhibitory activity (IC50 values) of several key ALK inhibitors against a panel of off-target kinases. This data is compiled from various preclinical studies and provides a comparative overview of their selectivity profiles.

Table 1: Crizotinib Off-Target Kinase Inhibition

| Target Kinase | IC50 (nM) | Reference |

| ALK | 250-300 | [1] |

| c-MET | ~8 | [2] |

| ROS1 | ~50 | [3] |

Table 2: Second-Generation ALK Inhibitor Off-Target Profiles

| Inhibitor | Target Kinase | IC50 (nM) | Reference |

| Alectinib | ALK | 1.9 | [1][4] |

| RET | - | [4] | |

| Ceritinib | ALK | 0.15 | [4] |

| ROS1 | - | [4] | |

| IGF-1R | - | [4] | |

| Brigatinib | ALK | 0.6 | [5] |

| ROS1 | 18 | [5] | |

| FLT3 | - | [4] | |

| EGFR (L858R) | - | [4] |

Table 3: Third-Generation ALK Inhibitor Off-Target Profile

| Inhibitor | Target Kinase | IC50 (nM) | Reference |

| Lorlatinib | ALK | 1.3 | [4] |

| ROS1 | - | [4] | |

| G1202R mutant ALK | 80 | [4] |

II. Resistance Mechanisms and Novel Therapeutic Targets

The emergence of resistance to ALK inhibitors is a major clinical challenge. Resistance mechanisms can be broadly categorized as ALK-dependent (on-target) or ALK-independent (off-target). The activation of bypass signaling pathways is a key off-target resistance mechanism and presents a rich source of novel therapeutic targets.

Key Bypass Signaling Pathways

-

EGFR Pathway: Activation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway can bypass the need for ALK signaling, leading to cell survival and proliferation.[6]

-

MET Pathway: Amplification or overexpression of the MET receptor tyrosine kinase can drive resistance to ALK inhibitors, particularly those that do not also inhibit MET.[6]

-

IGF-1R Pathway: The Insulin-like Growth Factor 1 Receptor (IGF-1R) pathway has been implicated in resistance to ALK inhibitors.[7]

-

SRC Pathway: Activation of the SRC family of non-receptor tyrosine kinases can also contribute to ALK TKI resistance.

-

MAPK Pathway: Downstream components of the Mitogen-Activated Protein Kinase (MAPK) pathway, such as MEK, can be reactivated to promote cell growth despite ALK inhibition.

III. Signaling Pathway and Experimental Workflow Diagrams

Visualizing the complex interplay of signaling molecules and the workflows used to study them is essential for a deeper understanding. The following diagrams were generated using Graphviz (DOT language) to illustrate these relationships.

Caption: Canonical ALK downstream signaling pathways.

Caption: Bypass signaling pathways mediating ALK inhibitor resistance.

Caption: General workflow for chemical proteomics-based target identification.

IV. Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of novel ALK inhibitor targets.

A. Competitive Chemical Proteomics for Target Identification

This protocol outlines a general approach for identifying the cellular targets of an ALK inhibitor using a competitive chemical proteomics strategy with quantitative mass spectrometry.

1. Materials and Reagents:

-

Cell line of interest (e.g., ALK-positive NSCLC cell line)

-

Cell culture medium and supplements

-

ALK inhibitor of interest

-

Immobilized kinase inhibitor affinity resin (e.g., Kinobeads)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM EDTA, protease and phosphatase inhibitors)

-

Wash buffer (e.g., Lysis buffer with lower detergent concentration)

-

Elution buffer (e.g., SDS-PAGE sample buffer)

-

Reagents for in-solution or on-bead protein digestion (DTT, iodoacetamide, trypsin)

-

Reagents for mass spectrometry analysis (e.g., formic acid, acetonitrile)

2. Procedure:

-

Cell Culture and Lysis: Culture cells to ~80-90% confluency. Harvest and lyse the cells in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant (cell lysate).

-

Competitive Binding: Aliquot the cell lysate. To one aliquot, add the ALK inhibitor of interest at a concentration sufficient to saturate its targets. To another aliquot, add vehicle control (e.g., DMSO). Incubate for a defined period (e.g., 1 hour) at 4°C.

-

Affinity Enrichment: Add the immobilized kinase inhibitor affinity resin to both the inhibitor-treated and vehicle-treated lysates. Incubate to allow binding of kinases to the resin.

-

Washing: Pellet the resin by centrifugation and wash several times with wash buffer to remove non-specifically bound proteins.

-

Elution and Digestion: Elute the bound proteins from the resin using elution buffer. Alternatively, perform on-bead digestion by resuspending the beads in a digestion buffer, reducing with DTT, alkylating with iodoacetamide, and digesting with trypsin overnight.

-

Mass Spectrometry: Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Use quantitative proteomics software to compare the abundance of proteins identified in the inhibitor-treated sample versus the vehicle-treated sample. Proteins that are significantly depleted in the inhibitor-treated sample are considered potential targets of the ALK inhibitor.

B. CellTiter-Glo® Luminescent Cell Viability Assay

This protocol is for determining the number of viable cells in culture based on the quantitation of ATP.

1. Materials and Reagents:

-

Cells in culture

-

Opaque-walled multiwell plates (e.g., 96-well)

-

CellTiter-Glo® Reagent (Promega)

-

Multichannel pipette

-

Plate shaker

-

Luminometer

2. Procedure:

-

Cell Seeding: Seed cells in opaque-walled multiwell plates at a density appropriate for the cell line and duration of the experiment. Include wells with medium only for background measurement.

-

Compound Treatment: Add the ALK inhibitor at various concentrations to the appropriate wells. Include vehicle control wells. Incubate the plates for the desired time (e.g., 72 hours) under standard cell culture conditions.

-

Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.

-

Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

-

Lysis and Signal Stabilization: Mix the contents for 2 minutes on a plate shaker to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measurement: Record the luminescence using a luminometer.

-

Data Analysis: Subtract the average background luminescence from all experimental wells. Normalize the data to the vehicle control wells and plot the results to determine the IC50 value of the inhibitor.[8][9][10]

C. In Vivo Xenograft Model for ALK-Positive NSCLC

This protocol describes the establishment of a patient-derived xenograft (PDX) model for testing the efficacy of ALK inhibitors in vivo.[11][12][13]

1. Materials and Reagents:

-

Immunocompromised mice (e.g., NOD/SCID or NSG mice)

-

Fresh tumor tissue from an ALK-positive NSCLC patient

-

Sterile surgical instruments

-

Anesthesia (e.g., isoflurane or ketamine/xylazine)

-

ALK inhibitor formulated for oral administration

-

Vehicle control

2. Procedure:

-

Tumor Implantation: Obtain fresh, sterile tumor tissue from a patient with ALK-positive NSCLC. Cut the tumor into small fragments (e.g., 2-3 mm³). Anesthetize the mice and subcutaneously implant a tumor fragment into the flank of each mouse.[11]

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Measure the tumor volume using calipers (Volume = (length x width²)/2).[13]

-

Treatment Initiation: Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer the ALK inhibitor (e.g., by oral gavage) to the treatment group daily or as per the established dosing schedule. Administer the vehicle control to the control group.

-

Efficacy Assessment: Continue to monitor tumor growth in all groups throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, western blotting to assess target inhibition).

-

Data Analysis: Plot the average tumor volume over time for each group to assess the anti-tumor efficacy of the ALK inhibitor. Statistical analysis can be performed to determine the significance of the treatment effect.

V. Conclusion

The landscape of ALK-targeted therapy is continually evolving. While direct inhibition of ALK remains a cornerstone of treatment for ALK-rearranged cancers, the exploration of novel therapeutic targets is paramount to overcoming resistance and improving patient outcomes. The off-target effects of existing ALK inhibitors present opportunities for drug repurposing and the development of multi-targeted agents. Furthermore, the elucidation of bypass signaling pathways that mediate resistance provides a roadmap for the rational design of combination therapies. The experimental approaches outlined in this guide are instrumental in identifying and validating these novel targets, paving the way for the next generation of more effective and durable cancer therapies.

References

- 1. Second- and third-generation ALK inhibitors for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Crizotinib: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A comprehensive review on Brigatinib – A wonder drug for targeted cancer therapy in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New generation anaplastic lymphoma kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. ALK and ROS1 as targeted therapy paradigms and clinical implications to overcome crizotinib resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ALK and IGF-1R as independent targets in crizotinib resistant lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. KINOMEscan data - HMS LINCS Project [lincs.hms.harvard.edu]

- 10. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]

- 11. Establishment of Patient-derived Xenografts in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for ALK/ALK5 Inhibition in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific information is publicly available for a compound designated "Alk-IN-5." The following application notes and protocols are generalized for small molecule inhibitors targeting Anaplastic Lymphoma Kinase (ALK) and Activin Receptor-Like Kinase 5 (ALK5) in cell culture experiments, based on established scientific literature.

I. Introduction and Background

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a critical role in the development and function of the nervous system.[1][2] In several types of cancer, such as non-small-cell lung cancer (NSCLC) and anaplastic large-cell lymphoma, the ALK gene undergoes chromosomal rearrangements, leading to the creation of fusion proteins (e.g., EML4-ALK).[2][3] These fusion proteins result in constitutive activation of the ALK kinase domain, driving downstream signaling pathways like PI3K/AKT, MAPK/ERK, and JAK/STAT, which promote uncontrolled cell proliferation and survival.[2]

Activin Receptor-Like Kinase 5 (ALK5) , also known as the transforming growth factor-beta (TGF-β) type I receptor, is a serine/threonine kinase.[4] Upon binding of TGF-β ligands, ALK5 becomes phosphorylated by the type II receptor, initiating a signaling cascade primarily through the phosphorylation of SMAD2 and SMAD3.[4][5] These activated SMADs then complex with SMAD4 and translocate to the nucleus to regulate the transcription of genes involved in a wide array of cellular processes, including cell growth, differentiation, apoptosis, and immune response.[4] Dysregulation of the TGF-β/ALK5 pathway is implicated in various pathologies, including cancer and fibrosis.[4][6]

Small molecule inhibitors targeting ALK and ALK5 are pivotal tools in both basic research to elucidate signaling pathways and in clinical settings for targeted cancer therapy.

II. Quantitative Data: Inhibitory Activity in Cell Lines

The efficacy of a kinase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit a specific biological process by 50%. The following table provides examples of IC50 values for various kinase inhibitors against different cancer cell lines, which is a standard method for assessing their potency.

| Compound ID | Target Pathway (Inferred) | Cell Line | Cell Type | Assay Duration | IC50 (µM) |

| Compound 5a | Colon Cancer Proliferation | Caco-2 | Colon Adenocarcinoma | 24 h | 43.16 µg/mL |

| Compound 5d | Colon Cancer Proliferation | Caco-2 | Colon Adenocarcinoma | 24 h | 60.8 µg/mL |

| Compound 4b | Prostate Cancer Proliferation | PC3 | Prostate Cancer | Not Specified | 7.785 |

| Compound 4c | Prostate Cancer Proliferation | PC3 | Prostate Cancer | Not Specified | 8.869 |

| Compound 4e | Prostate Cancer Proliferation | PC3 | Prostate Cancer | Not Specified | 8.765 |

| Compound 5 | General Cytotoxicity | MG-63 | Osteosarcoma | 24 h | ≤20 |

| Compound 5 | General Cytotoxicity | MDA-MB-231 | Breast Adenocarcinoma | 24 h | ≤20 |

Note: The data presented are illustrative and sourced from studies on various compounds.[7] Researchers should establish IC50 values for their specific inhibitor and cell lines of interest.

III. Experimental Protocols

The following are detailed, generalized protocols for assessing the effects of a hypothetical ALK or ALK5 inhibitor in a cell culture setting.

Protocol 1: Cell Proliferation and Viability (MTT Assay)

This assay determines the effect of an inhibitor on cell viability and proliferation.

Materials:

-

Target cancer cell lines (e.g., MCF-7, A549, PC3)

-

Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)[8]

-

ALK/ALK5 inhibitor of interest

-

Vehicle control (e.g., DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Inhibitor Treatment: Prepare serial dilutions of the inhibitor in complete medium. Remove the medium from the wells and add 100 µL of the diluted inhibitor. Include wells with vehicle control and untreated cells.

-

Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).[8]

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: Carefully aspirate the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results as a dose-response curve to determine the IC50 value.[9]

Protocol 2: Western Blot Analysis of Pathway Inhibition

This protocol assesses the inhibitor's ability to block the phosphorylation of its target and downstream signaling proteins.

Materials:

-

Target cancer cell lines

-

6-well cell culture plates

-

ALK/ALK5 inhibitor of interest

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE equipment and reagents

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-ALK, anti-ALK, anti-phospho-SMAD2, anti-SMAD2, anti-phospho-ERK, anti-ERK, and a loading control like β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with the inhibitor at various concentrations (e.g., 0.5x, 1x, and 2x the IC50) for a specified duration (e.g., 2, 6, or 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and add 100-200 µL of lysis buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

Sample Preparation and SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature in blocking buffer. Incubate the membrane with the appropriate primary antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities to determine the ratio of phosphorylated protein to total protein, normalized to the loading control.

IV. Visualizations: Signaling Pathways and Workflows

Generalized ALK Signaling Pathway

Caption: A simplified diagram of the primary ALK downstream signaling pathways.

Generalized ALK5 (TGF-β) Signaling Pathway

Caption: A simplified diagram of the canonical TGF-β/ALK5 signaling pathway.

Experimental Workflow for Inhibitor Characterization

Caption: A logical workflow for the in vitro characterization of a kinase inhibitor.

References

- 1. apexbt.com [apexbt.com]

- 2. ALK: a tyrosine kinase target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. What are ALK5 inhibitors and how do they work? [synapse.patsnap.com]

- 5. journals.biologists.com [journals.biologists.com]

- 6. Signaling via Alk5 controls the ontogeny of lung Clara cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. medic.upm.edu.my [medic.upm.edu.my]

- 9. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Alk-IN-5: An In Vitro Guide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro use of Alk-IN-5, a potent and selective inhibitor of Anaplastic Lymphoma Kinase (ALK). The provided protocols and data are intended to facilitate research and development of ALK-targeted therapies.

Introduction to this compound

This compound is a brain-penetrant small molecule inhibitor of Anaplastic Lymphoma Kinase (ALK).[1] It exhibits high potency in both biochemical and cellular assays, making it a valuable tool for studying ALK-driven signaling pathways and for the development of novel therapeutics for ALK-positive cancers.

Quantitative Data Summary

The following table summarizes the key in vitro potency data for this compound.

| Assay Type | Parameter | Value | Reference |

| Biochemical Assay | IC50 (ALK) | 2.9 nM | [1][2] |

| Cellular Assay | IC50 (ALK) | 27 nM | [1][2] |

IC50: The half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.

Signaling Pathway

This compound targets the Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase. In various cancers, chromosomal rearrangements lead to the formation of fusion proteins (e.g., EML4-ALK) that result in constitutive activation of the ALK kinase domain. This aberrant signaling drives tumor growth and survival through the activation of several downstream pathways, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways.[3][4][5][6][7] this compound exerts its effect by binding to the ATP-binding pocket of the ALK kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling cascades.[8]

Caption: ALK Signaling Pathway and Inhibition by this compound.

Experimental Protocols

Cell Viability Assay

This protocol is to determine the in vitro efficacy of this compound by measuring its effect on the viability of ALK-positive cancer cells. A common method is the MTT or MTS assay, which measures the metabolic activity of cells.[9][10]

Materials:

-

ALK-positive cancer cell line (e.g., NCI-H3122)[11]

-

RPMI-1640 medium with 10% fetal bovine serum (FBS)[11]

-

This compound stock solution (in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent[10]

-

Solubilization solution (for MTT assay)

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium.

-

Allow cells to attach overnight at 37°C in a 5% CO2 incubator.

-

Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept below 0.1%.

-

Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[11]

-

Add 20 µL of MTS solution to each well and incubate for 1-4 hours at 37°C.[10] For MTT assay, add 10 µL of MTT solution and incubate for 3 hours, followed by the addition of 150 µL of solubilization solution.[10]

-

Measure the absorbance at 490 nm (for MTS) or 570 nm (for MTT) using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blot Analysis for ALK Phosphorylation

This protocol is to assess the inhibitory effect of this compound on ALK autophosphorylation and downstream signaling pathways.

Materials:

-

ALK-positive cancer cell line

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-ALK (e.g., Tyr1604), anti-total-ALK, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with various concentrations of this compound for a specified time (e.g., 2-6 hours).

-

Wash cells with ice-cold PBS and lyse them with lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using the BCA assay.

-

Denature protein samples by boiling with Laemmli sample buffer.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analyze the band intensities to determine the effect of this compound on protein phosphorylation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. glpbio.com [glpbio.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. youtube.com [youtube.com]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. broadpharm.com [broadpharm.com]

- 11. pubcompare.ai [pubcompare.ai]

Application Notes and Protocols for Using Alk-IN-5 in a Western Blot Experiment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alk-IN-5 is a potent and selective inhibitor of the TGF-β type I receptor, Activin receptor-like kinase 5 (ALK5). The transforming growth factor-beta (TGF-β) signaling pathway plays a crucial role in various cellular processes, including proliferation, differentiation, apoptosis, and migration.[1] Dysregulation of this pathway is implicated in numerous diseases, such as cancer and fibrosis. ALK5, a serine/threonine kinase, is a key mediator in this pathway. Upon binding of TGF-β, the type II receptor (TβRII) phosphorylates and activates ALK5.[1] Activated ALK5 then phosphorylates the downstream effector proteins, SMAD2 and SMAD3.[1] These phosphorylated SMADs (pSMAD2/3) form a complex with SMAD4, translocate to the nucleus, and regulate the transcription of target genes.[1]

This compound exerts its inhibitory effect by blocking the kinase activity of ALK5, thereby preventing the phosphorylation of SMAD2 and SMAD3.[1] This application note provides a detailed protocol for utilizing this compound in a Western blot experiment to investigate its impact on the TGF-β signaling pathway.

Data Presentation

The following table summarizes quantitative data from representative studies demonstrating the effect of an ALK5 inhibitor on SMAD2/3 phosphorylation. This data illustrates the dose-dependent inhibition of ALK5 activity.

| ALK5 Inhibitor Concentration (µM) | Cell Type | Treatment Time (hours) | pSMAD2 Levels (Normalized to Total SMAD2) | pSMAD3 Levels (Normalized to Total SMAD3) | Percent Inhibition of pSMAD2/3 |

| 0 (Vehicle Control) | Human A549 cells | 1 | 1.00 | 1.00 | 0% |

| 0.1 | Human A549 cells | 1 | 0.65 | 0.62 | ~36.5% |

| 1 | Human A549 cells | 1 | 0.25 | 0.21 | ~77% |

| 10 | Human A549 cells | 1 | 0.05 | 0.04 | ~95.5% |

Note: The data presented is a representative compilation from typical ALK5 inhibitor studies and may not reflect the exact results for this compound. Researchers should perform their own dose-response experiments to determine the optimal concentration for their specific cell line and experimental conditions.

Signaling Pathway Diagram

The following diagram illustrates the canonical TGF-β/ALK5 signaling pathway and the point of inhibition by this compound.

Caption: TGF-β/ALK5 signaling pathway and inhibition by this compound.

Experimental Protocols

This section provides a detailed methodology for a Western blot experiment to assess the inhibitory effect of this compound on TGF-β-induced SMAD2/3 phosphorylation.

Materials and Reagents

-

Cell Culture: Appropriate cell line (e.g., A549, HaCaT) cultured in recommended medium.

-

This compound: Stock solution prepared in a suitable solvent (e.g., DMSO).

-

Recombinant Human TGF-β1: For pathway stimulation.

-

Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Assay Reagent: BCA or Bradford assay kit.

-

SDS-PAGE: Precast or hand-casted polyacrylamide gels, running buffer, loading buffer.

-

Western Blotting: Transfer buffer, PVDF or nitrocellulose membrane, methanol (for PVDF).

-

Blocking Buffer: 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20).

-

Primary Antibodies:

-

Rabbit anti-phospho-SMAD2 (Ser465/467) / anti-phospho-SMAD3 (Ser423/425)

-

Rabbit anti-SMAD2/3

-

Mouse anti-β-actin or other suitable loading control

-

-

Secondary Antibodies:

-

HRP-conjugated anti-rabbit IgG

-

HRP-conjugated anti-mouse IgG

-

-

Detection Reagent: Enhanced chemiluminescence (ECL) substrate.

-

Wash Buffer: TBST.

Experimental Workflow Diagram

The following diagram outlines the key steps of the Western blot procedure.

Caption: Experimental workflow for Western blotting.

Detailed Protocol

-

Cell Culture and Treatment:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Starve the cells in serum-free medium for 12-24 hours.

-

Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for 1-2 hours.

-

Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells twice with ice-cold PBS.

-

Add 100-200 µL of ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE and Protein Transfer:

-

Normalize the protein concentrations of all samples with lysis buffer.

-

Add 4x Laemmli loading buffer to each sample and boil at 95-100°C for 5 minutes.

-

Load equal amounts of protein (20-30 µg) per lane onto an SDS-polyacrylamide gel.

-

Run the gel at 100-120V until the dye front reaches the bottom.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane at 100V for 60-90 minutes or using a semi-dry transfer system.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature with gentle agitation.

-

Incubate the membrane with the primary antibody (e.g., anti-pSMAD2/3, diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted 1:5000 in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Detection and Analysis:

-

Prepare the ECL substrate according to the manufacturer's instructions.

-

Incubate the membrane with the ECL substrate for 1-5 minutes.

-

Capture the chemiluminescent signal using a digital imager or X-ray film.

-

To normalize for protein loading, the same membrane can be stripped and re-probed for total SMAD2/3 and a loading control like β-actin.

-

Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the pSMAD2/3 signal to the total SMAD2/3 signal and then to the loading control.

-

Troubleshooting

| Issue | Possible Cause | Solution |

| No or weak signal | Inactive TGF-β1 or this compound | Test the activity of reagents. |

| Insufficient protein loading | Increase the amount of protein loaded. | |

| Suboptimal antibody concentration | Optimize primary and secondary antibody dilutions. | |

| High background | Insufficient blocking | Increase blocking time or change blocking agent (e.g., from milk to BSA). |

| Insufficient washing | Increase the number and duration of wash steps. | |

| High antibody concentration | Decrease the concentration of primary or secondary antibodies. | |

| Non-specific bands | Antibody cross-reactivity | Use a more specific primary antibody. |

| Protein degradation | Add fresh protease and phosphatase inhibitors to the lysis buffer. |

By following this detailed protocol, researchers can effectively utilize this compound to investigate its inhibitory effects on the TGF-β/ALK5 signaling pathway in a quantitative and reproducible manner.

References

Application Notes and Protocols for In Vivo Animal Studies of Alk-IN-5

Disclaimer: Information regarding the specific compound "Alk-IN-5" is not publicly available. The following application notes and protocols are based on established methodologies for the preclinical in vivo evaluation of novel Anaplastic Lymphoma Kinase (ALK) inhibitors and general best practices for animal studies. Researchers should adapt these protocols based on the specific physicochemical properties, in vitro potency, and preliminary safety profile of this compound.

Introduction: Targeting the ALK Signaling Pathway

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic alterations like gene fusion (e.g., EML4-ALK), becomes a potent oncogenic driver in various cancers, most notably in a subset of non-small cell lung cancer (NSCLC).[1][2] The activated ALK fusion protein dimerizes and auto-phosphorylates, leading to the downstream activation of multiple signaling cascades that promote cancer cell proliferation, survival, and migration.[1][3]

This compound is presumed to be a novel ALK inhibitor designed to bind to the ALK protein and block its signaling activity, thereby inhibiting tumor growth.[1] The following protocols outline the necessary in vivo studies to characterize the dosage, administration, safety, and efficacy of this compound in animal models.

Figure 1: Simplified ALK signaling pathway and the inhibitory action of this compound.

Preclinical In Vivo Study Workflow

A structured approach is essential for evaluating a novel compound in vivo. The typical workflow involves sequential studies to determine safety, pharmacokinetic profile, and efficacy.

Figure 2: Standard workflow for preclinical in vivo evaluation of an ALK inhibitor.

Data Presentation: Summary Tables

Quantitative data from in vivo studies should be organized for clarity and comparison.

Table 1: Example Dose Formulation for this compound

| Component | Purpose | Concentration (Example) |

|---|---|---|

| This compound | Active Pharmaceutical Ingredient | 5 mg/mL |

| DMSO | Solubilizing Agent | 5% (v/v) |

| PEG-300 | Co-solvent | 40% (v/v) |

| Tween-80 | Surfactant | 5% (v/v) |

| Saline | Vehicle | 50% (v/v) |

Table 2: Summary of a Dose Range Finding Study in Mice

| Group | Dose (mg/kg) | Administration Route | Dosing Frequency | Mean Body Weight Change (%) | Morbidity/Mortality |

|---|---|---|---|---|---|

| 1 | Vehicle | Oral Gavage | QD for 7 days | +2.5% | 0/5 |

| 2 | 10 | Oral Gavage | QD for 7 days | +1.8% | 0/5 |

| 3 | 30 | Oral Gavage | QD for 7 days | -3.2% | 0/5 |

| 4 | 100 | Oral Gavage | QD for 7 days | -15.7% | 2/5 |

| QD = Once daily | | | | | |

Table 3: Key Pharmacokinetic (PK) Parameters of this compound in Plasma (Single 25 mg/kg Oral Dose)

| Parameter | Description | Value (Mean ± SD) |

|---|---|---|

| Cmax | Maximum plasma concentration | 1250 ± 210 ng/mL |

| Tmax | Time to reach Cmax | 2.0 ± 0.5 hours |

| AUC(0-24) | Area under the curve (0-24h) | 9800 ± 1500 h*ng/mL |

| T½ | Elimination half-life | 6.5 ± 1.2 hours |

Table 4: Tumor Growth Inhibition (TGI) in an Efficacy Study

| Group | Treatment (mg/kg, PO, QD) | Mean Initial Tumor Volume (mm³) | Mean Final Tumor Volume (mm³) | TGI (%) |

|---|---|---|---|---|

| 1 | Vehicle | 155 ± 25 | 1250 ± 210 | 0% |

| 2 | This compound (10) | 152 ± 30 | 650 ± 150 | 48% |

| 3 | This compound (25) | 158 ± 28 | 275 ± 95 | 82% |

| PO = Per os (by mouth); QD = Once daily | | | | |

Table 5: Summary of In Vivo Toxicology Observations

| Parameter | Vehicle Control | This compound (25 mg/kg) |

|---|---|---|

| Clinical Signs | Normal | Mild lethargy 1-2h post-dose |

| Body Weight | Normal Gain | ~5% weight loss over 14 days |

| Hematology (WBC) | Normal | No significant change |

| Serum Chemistry (ALT/AST) | Normal | Mild elevation (<2x ULN) |

| Key Organ Histopathology | No abnormalities | No abnormalities detected |

| ALT = Alanine aminotransferase; AST = Aspartate aminotransferase; ULN = Upper Limit of Normal | | |

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Oral Gavage

Objective: To prepare a homogenous and stable solution or suspension of this compound for oral administration to mice.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Polyethylene glycol 300 (PEG-300)

-

Tween-80

-

Sterile Saline (0.9% NaCl)

-

Sterile microcentrifuge tubes

-

Vortex mixer and sonicator

Methodology:

-

Weigh the required amount of this compound powder based on the desired final concentration (e.g., 5 mg/mL for a 50 mg/kg dose in a mouse receiving 10 mL/kg).

-

In a sterile tube, add DMSO to the this compound powder (e.g., 5% of the final volume) and vortex until fully dissolved.

-

Add PEG-300 (e.g., 40% of the final volume) and vortex thoroughly.

-

Add Tween-80 (e.g., 5% of the final volume) and vortex to mix.

-

Slowly add the sterile saline (e.g., 50% of the final volume) while vortexing to prevent precipitation.

-

If a fine precipitate forms, sonicate the mixture in a water bath for 5-10 minutes until a clear solution or homogenous suspension is achieved.

-

Prepare fresh daily before administration. Store protected from light.

Protocol 2: In Vivo Maximum Tolerated Dose (MTD) Study in Mice

Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity or greater than 20% body weight loss over the study period.

Animal Model:

-

Species: Mouse (e.g., CD-1 or BALB/c)

-

Age: 6-8 weeks

-

Sex: Female

-

Group Size: 3-5 animals per dose group

Methodology:

-

Acclimate animals for at least one week before the study begins.

-

Randomize animals into dose groups (e.g., Vehicle, 10, 30, 100 mg/kg).

-

Record the initial body weight of each animal.

-

Administer this compound or vehicle via the intended clinical route (e.g., oral gavage) once daily (QD) or twice daily (BID) for 7-14 consecutive days.[4]

-

Monitor animals daily for clinical signs of toxicity (e.g., changes in posture, activity, grooming, stool consistency).

-

Record body weights daily.

-

At the end of the study period, euthanize animals. Collect blood for hematology and serum chemistry analysis.

-

Perform a gross necropsy and collect major organs (liver, kidney, spleen, heart, lungs) for histopathological analysis.[5]

-

The MTD is defined as the highest dose that does not result in mortality, clinical signs of severe toxicity, or >20% mean body weight loss.

Protocol 3: Pharmacokinetic (PK) Study in Mice

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound after a single dose.

Animal Model:

-

Species: Mouse (e.g., C57BL/6)

-

Age: 6-8 weeks

-

Group Size: 3 animals per time point

Methodology:

-

Acclimate animals and fast them for 4 hours before dosing (water ad libitum).

-

Administer a single dose of this compound via the intended route (e.g., 25 mg/kg, oral gavage) and a parallel group via intravenous (IV) injection (e.g., 5 mg/kg) for bioavailability calculation.

-

At specified time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose), collect blood samples (e.g., 30-50 µL) via submandibular or saphenous vein puncture into tubes containing an anticoagulant (e.g., EDTA).[6]

-

Process blood to plasma by centrifugation and store samples at -80°C until analysis.

-

Quantify the concentration of this compound in plasma samples using a validated analytical method (e.g., LC-MS/MS).[7]

-

Calculate key PK parameters (Cmax, Tmax, AUC, T½) using non-compartmental analysis software.

Protocol 4: Tumor Xenograft Efficacy Study

Objective: To evaluate the anti-tumor activity of this compound in a relevant cancer model.

Animal Model:

-

Species: Immunocompromised mice (e.g., NU/NU nude or SCID)

-

Age: 6-8 weeks

-

Cell Line: A human cancer cell line with a known ALK fusion (e.g., H3122 or KARPAS-299)

-

Group Size: 8-10 animals per group

Methodology:

-

Subcutaneously implant tumor cells (e.g., 5 x 10⁶ cells in Matrigel) into the flank of each mouse.

-

Monitor tumor growth regularly using digital calipers. Calculate tumor volume using the formula: (Length x Width²)/2.

-

When tumors reach a mean volume of 150-200 mm³, randomize animals into treatment groups (e.g., Vehicle, this compound at two different doses, positive control).

-

Administer treatment as determined by MTD and PK studies (e.g., 25 mg/kg, PO, QD) for 21-28 days.

-

Measure tumor volumes and body weights 2-3 times per week.

-

Monitor animals for any signs of distress or toxicity.

-

At the end of the study, euthanize the animals, and excise the tumors for weight measurement and further pharmacodynamic analysis (e.g., Western blot for p-ALK).

-

Calculate Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.

References

- 1. m.youtube.com [m.youtube.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]